N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a di(furan-2-yl)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the di(furan-2-yl)ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.
Coupling with 2-(trifluoromethyl)benzoic acid: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan rings could yield furanones, while reduction of the benzamide group could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity or stability, while the furan rings might facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-2-(trifluoromethyl)benzamide
- N-(2,2-di(furan-2-yl)ethyl)-2-chlorobenzamide
- N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the di(furan-2-yl)ethyl side chain. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan rings can provide additional sites for interaction with biological targets or other molecules.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECKSQPHJPKJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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